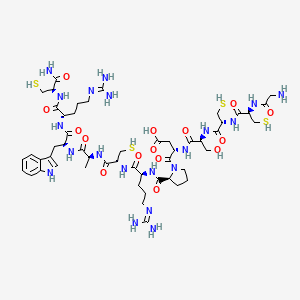
アウリン三カルボン酸
概要
説明
Aurintricarboxylic acid is a polyaromatic carboxylic acid derivative known for its ability to inhibit nucleases and nucleic acid processing enzymes. It readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
Aurintricarboxylic acid has numerous scientific research applications, including:
Chemistry: It is used as a reagent to estimate the aluminum content in water, biological tissue, and foods.
Biology: The compound is employed as a potent inhibitor of ribonuclease and topoisomerase II, preventing the binding of nucleic acids to these enzymes.
Medicine: Aurintricarboxylic acid has shown potential as an antiviral agent, inhibiting the replication of viruses such as influenza A and B.
Industry: The compound is used in various industrial applications, including the production of dyes and pigments.
作用機序
The mechanism of action of aurintricarboxylic acid involves its ability to inhibit protein-nucleic acid interactions. It forms a stable free radical that competes with nucleic acids for binding in the active site of proteins . This inhibition prevents the binding of nucleic acids to enzymes such as ribonuclease and topoisomerase II, thereby blocking their activity . Additionally, aurintricarboxylic acid inhibits apoptosis by preventing the activation of calpain, a Ca2±activated protease .
Safety and Hazards
将来の方向性
ATA exhibits a host of biological properties, including antiviral activity . It has been found to have a strong protective effect against influenza-A post-infection by inhibiting the virus’ ability to reproduce . It has also been shown to block the binding of the HIV coat molecule gp120 to the CD4 co-receptor on T cells . These findings are instrumental for optimizing the design of structurally defined ATA analogs that fulfill the requirements of an antiviral drug with respect to bioavailability, homogeneity, and potency .
生化学分析
Biochemical Properties
Aurintricarboxylic acid is a potent inhibitor of protein-nucleic acid interactions . It inhibits ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme . It also stimulates tyrosine phosphorylation processes including the Jak2/STAT5 pathway in NB2 lymphoma cells, ErbB4 in neuroblastoma cells, and MAP kinases, Shc proteins, phosphatidylinositide 3-kinase and phospholipase Cγ in PC12 cells .
Cellular Effects
Aurintricarboxylic acid has a significant impact on various types of cells and cellular processes. It inhibits apoptosis and prevents down-regulation of Ca 2+ -impermeable GluR2 receptors . It also inhibits calpain, a Ca 2+ -activated protease that is activated during apoptosis .
Molecular Mechanism
The molecular mechanism of action of aurintricarboxylic acid involves competition between the nucleic acid and the polymeric aurintricarboxylic acid for binding in the active site of the protein . Electron spin resonance indicates that aurintricarboxylic acid is polymeric, forming a stable free radical .
Temporal Effects in Laboratory Settings
It has been found to reduce viral reproduction and infection when applied post-infection .
Dosage Effects in Animal Models
In neonatal mice, a daily dose of 100 µmol/kg of aurintricarboxylic acid led to 97–99% inhibition of infection without any observable negative effects on the animals .
Metabolic Pathways
It is known to influence several biochemical reactions and pathways, including tyrosine phosphorylation processes .
Transport and Distribution
It has been found to interact with a plasma transporter protein .
準備方法
Aurintricarboxylic acid can be synthesized through the condensation of formaldehyde with salicylic acid in the presence of nitrite-containing sulfuric acid . This method involves the reaction of these starting materials under specific conditions to yield the desired product. Industrial production methods may vary, but the fundamental synthetic route remains consistent.
化学反応の分析
Aurintricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.
Substitution: Aurintricarboxylic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Aurintricarboxylic acid can be compared with other similar compounds, such as:
Salicylic Acid: Both compounds are aromatic carboxylic acids, but aurintricarboxylic acid has additional functional groups that enhance its inhibitory properties.
Benzoic Acid: While benzoic acid is a simpler aromatic carboxylic acid, aurintricarboxylic acid’s complex structure allows for more diverse interactions with proteins and nucleic acids.
Quinones: Aurintricarboxylic acid shares some structural similarities with quinones, which are also known for their redox properties and ability to form stable free radicals.
Aurintricarboxylic acid’s unique structure and ability to polymerize in aqueous solution make it particularly effective in inhibiting protein-nucleic acid interactions, setting it apart from these similar compounds .
特性
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXWDMTZECRIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |
| Record name | Aurintricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063453 | |
| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Alfa Aesar MSDS] | |
| Record name | Aurintricarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4431-00-9 | |
| Record name | Aurintricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurintricarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AURINE TRICARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9O8E29QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















